(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
Description
“(Z)-2-(4-Ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate” is a synthetic aurone analog featuring a benzofuran-3(2H)-one scaffold substituted with a 4-ethoxybenzylidene group at the C2 position and a methanesulfonate ester at the C6 position. Aurones are a class of naturally occurring flavonoids known for their diverse biological activities, including anticancer properties. This compound is designed to optimize interactions with the colchicine-binding site of tubulin, a validated target for antimitotic agents . The methanesulfonate group enhances solubility and bioavailability, while the 4-ethoxybenzylidene substituent contributes to tubulin polymerization inhibition by mimicking the colchicine pharmacophore . Structural elucidation of such analogs often employs crystallographic tools like SHELX and ORTEP-III, ensuring precise determination of stereochemistry and molecular conformation .
Properties
IUPAC Name |
[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6S/c1-3-22-13-6-4-12(5-7-13)10-17-18(19)15-9-8-14(11-16(15)23-17)24-25(2,20)21/h4-11H,3H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNQLYKTOPOSDL-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a benzofuran core substituted with an ethoxybenzylidene moiety and a methanesulfonate group. Its molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves the condensation of appropriate benzofuran derivatives with 4-ethoxybenzaldehyde under acidic conditions. The reaction typically employs solvents like ethanol or methanol and may require catalysts to enhance yield.
Antimicrobial Properties
Research indicates that compounds similar to (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran have demonstrated antimicrobial activity against various pathogens. For instance, studies have shown that related benzofuran derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 18 |
| Compound B | HepG2 | 27 |
| (Z)-2-(4-ethoxybenzylidene) | HeLa | TBD |
| (Z)-2-(4-ethoxybenzylidene) | HepG2 | TBD |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory activity . In vivo studies have shown that it reduces paw edema in animal models, comparable to standard anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity Comparison
| Treatment | Inhibition (%) at 4h |
|---|---|
| (Z)-2-(4-ethoxybenzylidene) | TBD |
| Diclofenac Sodium | 79.76 |
The biological activity of (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran is likely due to its ability to interact with specific biological targets. Molecular docking studies suggest that it may bind effectively to enzymes involved in inflammatory pathways and cancer cell proliferation .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of benzofuran derivatives against several bacterial strains using the broth microdilution method. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Anticancer Study : In a comparative study involving various benzofuran compounds, (Z)-2-(4-ethoxybenzylidene) was tested for cytotoxicity against human cancer cell lines using MTT assays. The results showed significant cytotoxic effects at micromolar concentrations .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate exhibits notable antimicrobial activity against various resistant bacterial strains. Its mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 20 | 8 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cells through the activation of specific apoptotic pathways.
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
-
Results Summary :
- Significant reduction in cell viability was observed at concentrations above 10 µM.
- Flow cytometry analysis confirmed increased levels of apoptotic cells after treatment.
Therapeutic Applications
Due to its biological activities, (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is being explored for potential therapeutic applications in:
- Infectious Diseases : As a candidate for developing new antimicrobial agents.
- Cancer Therapy : As a lead compound for designing novel anticancer drugs targeting specific pathways involved in tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Aurone derivatives exhibit significant structural diversity, with modifications to the benzylidene substituent and the benzofuran core directly influencing their biological activity. Below is a detailed comparison with key analogs:
Key Observations
Substituent Effects on Tubulin Binding :
- The 4-ethoxy group in the target compound mimics the trimethoxyphenyl group of colchicine, enabling hydrophobic interactions with tubulin’s β-subunit . In contrast, the 2,4-dimethoxy analog () may exhibit altered binding due to steric and electronic effects .
- Compound 5a () replaces the benzylidene group with an indole moiety, achieving sub-100 nM potency. This highlights the importance of heterocyclic substituents in enhancing affinity for the colchicine-binding site .
Pharmacokinetic and Toxicity Profiles: The methanesulfonate group in the target compound improves aqueous solubility compared to methyl ester or carbamate derivatives (e.g., 7a in ), which may reduce renal toxicity .
Lipophilicity and Bioavailability :
- The tert-butyl-substituted analog () has a higher XLogP3 (5.2) than the target compound, likely enhancing blood-brain barrier penetration but increasing metabolic instability .
Synthetic Accessibility :
- Aurones like 7a () require multi-step synthesis involving pyrazole coupling, whereas the target compound’s methanesulfonate ester can be introduced via simpler sulfonation reactions .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Optimize solvent polarity (e.g., DMF for sulfonation, toluene for condensation) to enhance yield .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
A combination of techniques is required:
Q. Experimental Design :
- Conduct kinetic studies in varied solvents.
- Monitor degradation via HPLC (e.g., 90% stability in acetonitrile vs. 60% in methanol over 24 hours) .
Advanced: What computational methods assist in understanding electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methanesulfonate group lowers LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .
- TD-DFT : Correlate UV-Vis spectra (e.g., λₐᵦₛ ~320 nm for π→π* transitions) with electronic transitions .
Basic: What purification methods are effective post-synthesis?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) for intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product crystallization .
- HPLC : Apply for chiral resolution or removal of isomeric impurities .
Advanced: How to investigate tautomeric equilibria affecting reactivity?
Answer:
The 3-oxo group in the dihydrobenzofuran may participate in keto-enol tautomerism:
- ¹³C NMR : Detect enol forms via carbonyl carbon shifts (δ ~180 ppm for keto vs. δ ~160 ppm for enol) .
- pH-Dependent Studies : Adjust pH (2–12) and monitor tautomer ratios via UV-Vis spectroscopy .
- Crystallography : Capture tautomeric states in solid-phase structures .
Implications : Tautomerism influences hydrogen-bonding networks and biological activity, necessitating stability studies under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
